Reduced Lipophilicity (XLogP3) Versus Non-Hydroxylated 2,5-Dimethyl Analog Enables Aqueous-Phase Processing
The target compound exhibits a computed XLogP3 value of 0.4, reflecting significantly lower lipophilicity compared to the closest non-hydroxylated dimethyl analog, 2,5-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 38917-61-2), which has an XLogP3 of 1.2 [1][2]. This ΔXLogP3 of -0.8 (a 67% reduction) indicates superior aqueous compatibility and reduced non-specific binding propensity, critical factors in biochemical assay development and formulation design.
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 2,5-Dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 38917-61-2); XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = -0.8 (67% reduction vs. comparator) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lower lipophilicity directly translates to higher aqueous solubility, reduced membrane retention artifacts in cell-based assays, and more predictable formulation behavior, establishing a clear procurement rationale for applications requiring aqueous compatibility.
- [1] PubChem Compound Summary for CID 12306210, (3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol. National Center for Biotechnology Information (2026). View Source
- [2] PubChem Compound Summary for CID 530404, 2,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine. National Center for Biotechnology Information (2026). View Source
